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Executive Summary

NOSO-502 is a first-in-class antibiotic belonging to the novel odilorhabdin class, currently in
late-stage preclinical development for the treatment of serious hospital-acquired infections
caused by multidrug-resistant (MDR) Enterobacteriaceae.[1][2] Discovered by Nosopharm from
the bacterium Xenorhabdus, NOSO-502 exhibits a unique mechanism of action by inhibiting
the bacterial ribosome.[1][2] This technical guide provides a comprehensive overview of the
preclinical data for NOS0O-502, including its in vitro and in vivo efficacy, pharmacokinetic profile,
and safety and toxicology data. The successful completion of GLP toxicology studies has
paved the way for the advancement of NOSO-502 into Phase 1 clinical trials.[1][2][3][4]

Mechanism of Action

NOSO-502 exerts its antibacterial effect through a novel mechanism of action, targeting the
bacterial ribosome to inhibit protein synthesis.[1][2] Unlike many existing ribosome-targeting
antibiotics, odilorhabdins bind to the decoding center of the 16S subunit at a previously
unexploited site. This distinct binding mode is responsible for its potent activity against a range
of pathogens, including those resistant to other classes of antibiotics.
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Figure 1: Mechanism of action of NOSO-502.

In Vitro Activity

NOSO0-502 has demonstrated potent in vitro activity against a broad spectrum of Gram-
negative and Gram-positive bacteria, with a particular focus on Enterobacteriaceae.[5][6]

Minimum Inhibitory Concentrations (MICs)

The MICs of NOSO-502 were determined using the broth microdilution method as
recommended by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of NOSO-502 Against Enterobacteriaceae

Organism MIC Range (pg/mL)
Escherichia coli 2-4

Klebsiella pneumoniae 05-1

Enterobacter spp. 1-2

Citrobacter spp. 1-2

Carbapenem-Resistant Enterobacteriaceae
(CRE)

Data compiled from multiple sources.[5][6][7]
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Notably, the activity of NOSO-502 is not significantly impacted by the presence of various
resistance mechanisms, including extended-spectrum B-lactamases (ESBLS),
carbapenemases (KPC, NDM, OXA), and polymyxin resistance.[1][2][5][8]

Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal activity of NOSO-502. The results
indicate a concentration-dependent killing of E. coli, Klebsiella spp., and C. freundii.[7]

In Vivo Efficacy

The in vivo efficacy of NOSO-502 has been evaluated in several murine infection models,
demonstrating its potential for treating systemic and localized infections.

Murine Sepsis Model

In a neutropenic murine sepsis model with E. coli EN122 (ESBL), subcutaneously administered
NOSO0-502 achieved a 50% effective dose (ED50) of 3.5 mg/kg.[5][6] Furthermore, dose-
dependent reductions in blood bacterial burden were observed.[5][6] Against a lethal infection
with E. coli ATCC BAA-2469 (NDM-1), NOSO-502 treatment resulted in 100% survival at doses
as low as 4 mg/kg.[5][6]

Table 2: Efficacy of NOSO-502 in Murine Sepsis Model with E. coli EN122 (ESBL)

Dose (mg/kg) Log Reduction in Blood Burden
2.6 1
3.8 2
59 3

Data from Racine et al., 2018.[5][6]

Murine Urinary Tract Infection (UTI) Model

In a murine UTI model with E. coli UTI89, a single 24 mg/kg subcutaneous dose of NOSO-502
resulted in significant reductions in bacterial counts in the urine, bladder, and kidneys.[5][6]
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Table 3: Efficacy of NOSO-502 in Murine UTI Model

Tissue Log10 CFU/mL Reduction
Urine 2.39
Bladder 1.96
Kidney 1.36

Data from Racine et al., 2018.[5][6]

Murine Thigh Infection Model

Pharmacodynamic characterization in a neutropenic murine thigh infection model against six E.
coli and six K. pneumoniae isolates demonstrated that the area under the concentration-time
curve to MIC ratio (AUC/MIC) was the pharmacokinetic/pharmacodynamic (PK/PD) index that
best correlated with efficacy.[9][10] The mean 24-hour free-drug AUC/MIC (fAUC/MIC)
magnitudes for net stasis were 10.4 for E. coli and 4.22 for K. pneumoniae.[10] For a 1-log kill
endpoint against K. pneumoniae, the mean fAUC/MIC was 17.7.[10]
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Figure 2: Experimental workflow for the murine thigh infection model.

Pharmacokinetics

Pharmacokinetic studies of NOSO-502 have been conducted in both mice and rats following
intravenous and subcutaneous administration.

Murine Pharmacokinetics

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12404061?utm_src=pdf-body-img
https://www.benchchem.com/product/b12404061?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Following subcutaneous administration in mice, NOSO-502 exhibited dose-dependent
increases in plasma concentrations.[9][10]

Table 4: Single-Dose Pharmacokinetic Parameters of NOSO-502 in Mice (Subcutaneous)

Dose (mg/kg) Cmax (mgl/L) AUCO0-» (mg-hiL) t1/2 (h)
7.81 1.49 1.94 0.41
31.25

125

500 84.6 352 11

Data from Ambrose et al., 2018.[9][10] Note: Dashes indicate data not provided in the source.

Rat Pharmacokinetics

Pharmacokinetic data in Sprague-Dawley rats following a 15 mg/kg intravenous dose is also
available.[5]

Safety and Toxicology

A comprehensive in vitro and in vivo safety and toxicology program has been conducted for
NOSO0-502.

In Vitro Safety

NOSO-502 has demonstrated a favorable in vitro safety profile.[5][6]

o Cytotoxicity: No cytotoxicity was observed against HepG2, HK-2, or human renal proximal
tubular epithelial cells (HRPTEpIC).[5][6]

o hERG Inhibition: No inhibition of the hERG potassium channel current was detected.[5][6]

o Genotoxicity: There was no increase in micronuclei at concentrations up to 512 pM in an in
vitro micronucleus assay.[5][6]
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GLP Toxicology Studies

The completion of Good Laboratory Practice (GLP) toxicology studies has been a significant
milestone for the NOSO-502 program.[1][2][3] The positive results from these studies,
combined with the efficacy and PK/PD data, support the progression of NOS0O-502 into first-in-
human clinical studies.[1][2]

NOSO-502 Development Pathway

Preclinical Development
(In Vitro & In Vivo)

GLP Toxicology Studies Phase 1 Clinical Trials

Click to download full resolution via product page
Figure 3: Logical progression of NOSO-502 development.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay

The in vitro antibacterial activity of NOSO-502 was determined by the broth microdilution
method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

e Preparation of Inoculum: Bacterial isolates were grown on appropriate agar plates. Colonies
were suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
This suspension was further diluted to achieve a final inoculum concentration of
approximately 5 x 10”5 colony-forming units (CFU)/mL in each well of the microtiter plate.

e Drug Dilution: NOSO-502 was serially diluted in cation-adjusted Mueller-Hinton broth
(CAMHB) in 96-well microtiter plates.

¢ |noculation and Incubation: The standardized bacterial inoculum was added to each well
containing the serially diluted drug. The plates were incubated at 35-37°C for 16-20 hours in
ambient air.

o MIC Determination: The MIC was defined as the lowest concentration of NOSO-502 that
completely inhibited visible bacterial growth.
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Neutropenic Murine Thigh Infection Model

This model was utilized to evaluate the in vivo efficacy and pharmacodynamics of NOSO-502.

« Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of
cyclophosphamide. Typically, two doses are administered prior to infection (e.g., 150 mg/kg
four days before and 100 mg/kg one day before infection).

« Infection: A bacterial suspension of a specific strain (E. coli or K. pneumoniae) was injected
directly into the thigh muscle of the neutropenic mice.

e Drug Administration: NOSO-502 was administered subcutaneously at various doses and
dosing intervals, typically starting 1-2 hours post-infection.

o Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment initiation),
mice were euthanized, and the thigh muscles were aseptically removed and homogenized.
The homogenates were serially diluted and plated on appropriate agar to determine the
number of viable bacteria (CFU/thigh).

o Data Analysis: The change in bacterial density (log10 CFU/thigh) was calculated relative to
the bacterial count at the start of therapy. These data were then correlated with
pharmacokinetic parameters to determine the PK/PD index that best predicts efficacy.

Conclusion

The comprehensive preclinical data package for NOS0O-502 strongly supports its continued
development as a novel therapeutic agent for infections caused by MDR Enterobacteriaceae.
Its unigue mechanism of action, potent in vitro and in vivo activity, and favorable safety profile
position it as a promising candidate to address the urgent unmet medical need for new
antibiotics. The program is now poised to enter Phase 1 clinical trials to evaluate the safety,
tolerability, and pharmacokinetics of NOSO-502 in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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